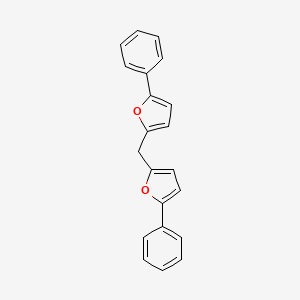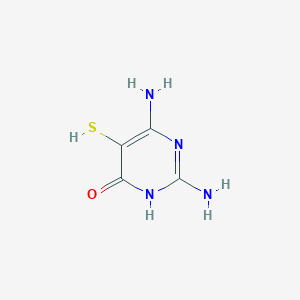
2,6-Diamino-5-sulfanylpyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-5-mercaptopyrimidin-4(1H)-one is a heterocyclic compound with the molecular formula C4H6N4OS It is characterized by the presence of amino groups at positions 2 and 6, a mercapto group at position 5, and a keto group at position 4 on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-mercaptopyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiourea with malononitrile in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or water.
Industrial Production Methods
Industrial production of 2,6-Diamino-5-mercaptopyrimidin-4(1H)-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-mercaptopyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The keto group can be reduced to form corresponding alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino groups under mild to moderate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,6-Diamino-5-mercaptopyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diamino-5-mercaptopyrimidin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-mercaptopyrimidine: Similar structure but with different substitution pattern.
2,6-Diamino-4-hydroxypyrimidine: Contains a hydroxyl group instead of a mercapto group.
5-Mercapto-2,4-diaminopyrimidine: Different positioning of amino and mercapto groups.
Uniqueness
2,6-Diamino-5-mercaptopyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
77708-93-1 |
|---|---|
Molecular Formula |
C4H6N4OS |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
2,4-diamino-5-sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H6N4OS/c5-2-1(10)3(9)8-4(6)7-2/h10H,(H5,5,6,7,8,9) |
InChI Key |
FUEWRKKIWYXSHX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12915027.png)
![3-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915028.png)
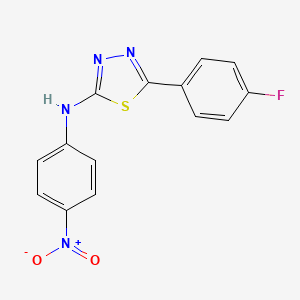
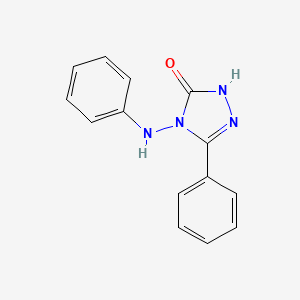
![4-[(2,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12915085.png)
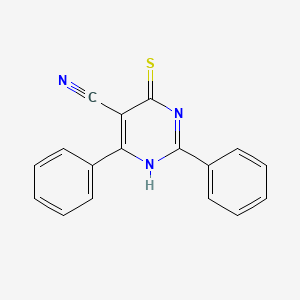
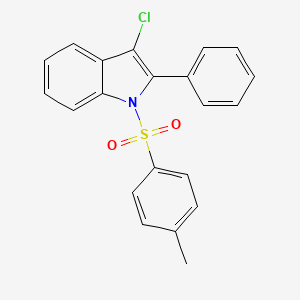
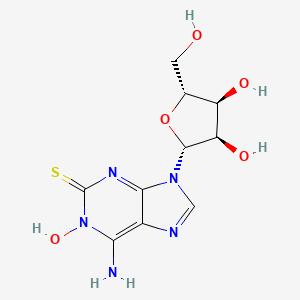
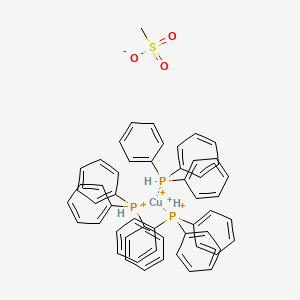
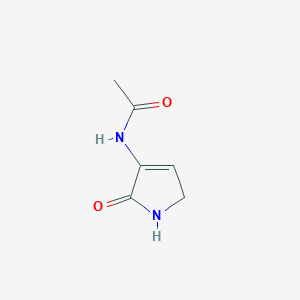
![Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate](/img/structure/B12915107.png)
![3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915116.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3,4-dichlorophenyl)-](/img/structure/B12915117.png)
